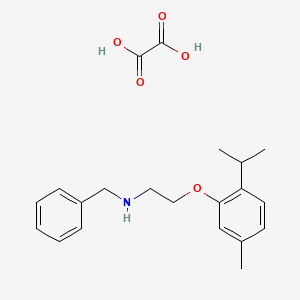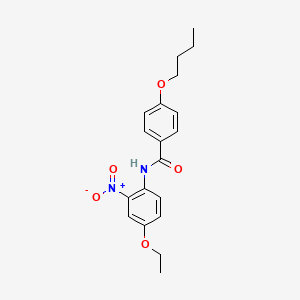![molecular formula C12H16Cl2N2O5 B4004150 N'-[2-(3,4-dichlorophenoxy)ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4004150.png)
N'-[2-(3,4-dichlorophenoxy)ethyl]ethane-1,2-diamine;oxalic acid
Descripción general
Descripción
N’-[2-(3,4-dichlorophenoxy)ethyl]ethane-1,2-diamine;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of a dichlorophenoxy group attached to an ethane-1,2-diamine backbone, with oxalic acid as a counterion. The presence of both aromatic and aliphatic components in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound in research and industrial applications.
Aplicaciones Científicas De Investigación
N’-[2-(3,4-dichlorophenoxy)ethyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3,4-dichlorophenoxy)ethyl]ethane-1,2-diamine typically involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 2-(3,4-dichlorophenoxy)ethanol. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N’-[2-(3,4-dichlorophenoxy)ethyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic substitution reactions, while the amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Mecanismo De Acción
The mechanism of action of N’-[2-(3,4-dichlorophenoxy)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes and receptors, modulating their activity. The ethane-1,2-diamine backbone allows the compound to form stable complexes with metal ions, which can be crucial in various biochemical pathways. The oxalic acid counterion may also play a role in stabilizing the compound and enhancing its solubility.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(2,4-dichlorophenoxy)ethyl]-N,N-dimethylamine
- 2-(2,4-dichlorophenoxy)ethyl N-(2,3-dichlorophenyl)carbamate
- N-(2-(3,4-dimethoxyphenyl)ethyl)-1-benzofuran-2-carboxamide
Uniqueness
N’-[2-(3,4-dichlorophenoxy)ethyl]ethane-1,2-diamine stands out due to its unique combination of aromatic and aliphatic components, which allows it to participate in a broader range of chemical reactions. Its ability to form stable complexes with metal ions and interact with biological targets makes it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
N'-[2-(3,4-dichlorophenoxy)ethyl]ethane-1,2-diamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2N2O.C2H2O4/c11-9-2-1-8(7-10(9)12)15-6-5-14-4-3-13;3-1(4)2(5)6/h1-2,7,14H,3-6,13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKUWUJLARNURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCNCCN)Cl)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[3-(2-tert-butyl-5-methylphenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4004069.png)
![2-{[5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide](/img/structure/B4004086.png)
![N-[3-(2-tert-butyl-4-chlorophenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4004087.png)
![2-[2-(1-Bromonaphthalen-2-yl)oxyethylamino]ethanol;oxalic acid](/img/structure/B4004091.png)
![N'-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4004114.png)
![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4004129.png)
![Oxalic acid;4-[4-(4-phenylmethoxyphenoxy)butyl]morpholine](/img/structure/B4004130.png)
![2-[3-(3-Ethoxyphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4004145.png)
![1-Methyl-4-[4-[4-(2-methylbutan-2-yl)phenoxy]butyl]piperazine;oxalic acid](/img/structure/B4004156.png)
![1-[2-(2-Tert-butyl-4-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4004166.png)



![N-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4004189.png)
